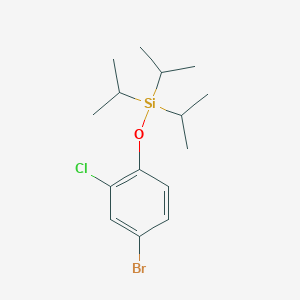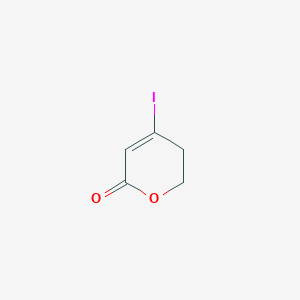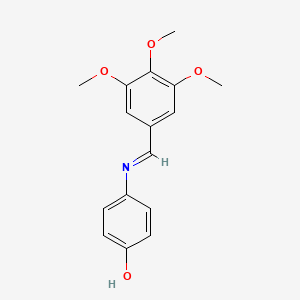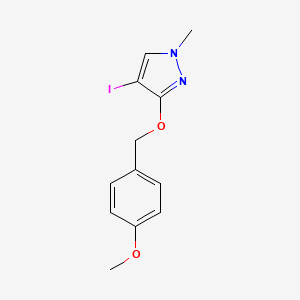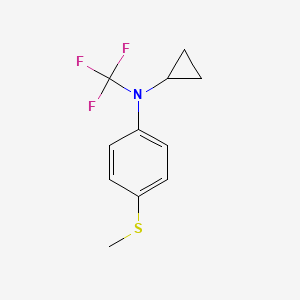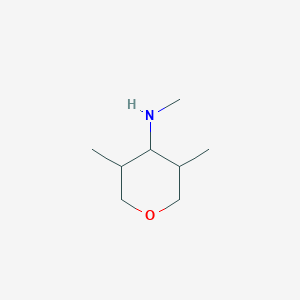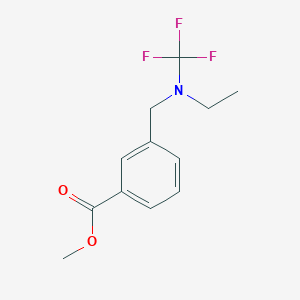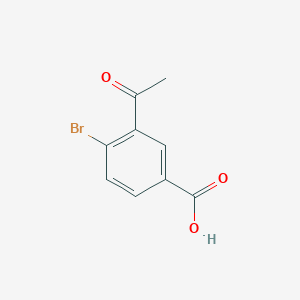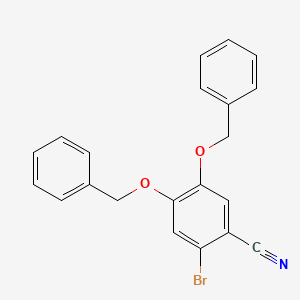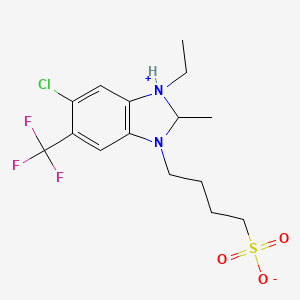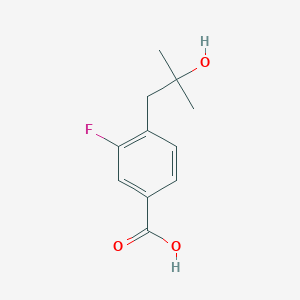
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a hydroxy-methyl-propyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride, followed by hydrolysis and subsequent functional group transformations to introduce the hydroxy-methyl-propyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-4-(2-oxo-2-methyl-propyl)benzoic acid.
Reduction: 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzyl alcohol.
Substitution: 3-Amino-4-(2-hydroxy-2-methyl-propyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy-methyl-propyl group can form hydrogen bonds with target proteins, influencing their activity and function. The carboxylic acid group may also participate in ionic interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the hydroxy-methyl-propyl group.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positioning of the fluorine and hydroxy groups.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the hydroxy-methyl-propyl group.
Uniqueness
3-Fluoro-4-(2-hydroxy-2-methyl-propyl
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
3-fluoro-4-(2-hydroxy-2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,15)6-8-4-3-7(10(13)14)5-9(8)12/h3-5,15H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
LSLBDTXZCRRPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=C(C=C1)C(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


